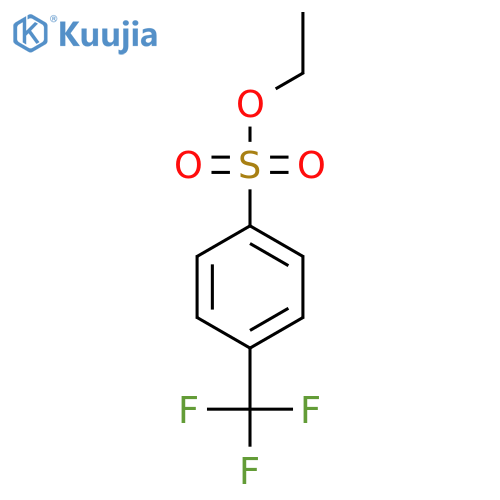

Cas no 1262727-73-0 (Ethyl 4-(trifluoromethyl)benzenesulfonate)

1262727-73-0 structure

商品名:Ethyl 4-(trifluoromethyl)benzenesulfonate

Ethyl 4-(trifluoromethyl)benzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 4-(Trifluoromethyl)benzenesulfonic acid ethyl ester

- SCHEMBL3026425

- 1262727-73-0

- ethyl 4-(trifluoromethyl)benzenesulfonate

- G66294

- BIVDDFZOCLSYAV-UHFFFAOYSA-N

- Ethyl 4-(trifluoromethyl)benzenesulfonate

-

- インチ: 1S/C9H9F3O3S/c1-2-15-16(13,14)8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3

- InChIKey: BIVDDFZOCLSYAV-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(F)(F)F)=CC=1)(=O)(=O)OCC

計算された属性

- せいみつぶんしりょう: 254.02244980g/mol

- どういたいしつりょう: 254.02244980g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 51.8Ų

Ethyl 4-(trifluoromethyl)benzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A2629025-1g |

Ethyl 4-(trifluoromethyl)benzenesulfonate |

1262727-73-0 | 95% | 1g |

$129.0 | 2024-04-25 | |

| Ambeed | A2629025-250mg |

Ethyl 4-(trifluoromethyl)benzenesulfonate |

1262727-73-0 | 95% | 250mg |

$48.0 | 2024-04-25 | |

| abcr | AB600998-5g |

Ethyl 4-(trifluoromethyl)benzenesulfonate; . |

1262727-73-0 | 5g |

€798.60 | 2024-04-20 | ||

| abcr | AB600998-1g |

Ethyl 4-(trifluoromethyl)benzenesulfonate; . |

1262727-73-0 | 1g |

€274.10 | 2024-04-20 | ||

| Ambeed | A2629025-5g |

Ethyl 4-(trifluoromethyl)benzenesulfonate |

1262727-73-0 | 95% | 5g |

$452.0 | 2024-04-25 | |

| abcr | AB600998-250mg |

Ethyl 4-(trifluoromethyl)benzenesulfonate; . |

1262727-73-0 | 250mg |

€141.50 | 2024-04-20 |

Ethyl 4-(trifluoromethyl)benzenesulfonate 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

1262727-73-0 (Ethyl 4-(trifluoromethyl)benzenesulfonate) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 57707-64-9(2-azidoacetonitrile)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1262727-73-0)

清らかである:99%

はかる:5g

価格 ($):407